Hept-6-ynoxybenzene
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Overview
Description
Hept-6-ynoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a hept-6-ynoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-ynoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of hept-6-yne with phenol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Hept-6-ynoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Hept-6-ynoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hept-6-ynoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the hept-6-ynoxy group can participate in reactions involving the triple bond, such as cycloaddition reactions .
Comparison with Similar Compounds
Hept-6-ynoic acid: Similar in structure but contains a carboxylic acid group instead of a benzene ring.
Hept-6-en-1-yl furan-2-carboxylate: Contains a furan ring and an ester group, differing in both the aromatic system and functional groups.
Uniqueness: Hept-6-ynoxybenzene is unique due to the presence of both an alkyne and an aromatic benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
hept-6-ynoxybenzene |
InChI |
InChI=1S/C13H16O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2 |
InChI Key |
DLOJWBJJTKSUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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